molecular formula C8H13Cl2N3O B2899328 6-Amino-5,6,7,8-tetrahydro-2H-cinnolin-3-one;dihydrochloride CAS No. 2309464-23-9

6-Amino-5,6,7,8-tetrahydro-2H-cinnolin-3-one;dihydrochloride

Cat. No.: B2899328
CAS No.: 2309464-23-9
M. Wt: 238.11
InChI Key: XRDKCGYBILTXKQ-UHFFFAOYSA-N
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Description

This compound is known for its unique structure and properties, which make it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-5,6,7,8-tetrahydro-2H-cinnolin-3-one;dihydrochloride typically involves the reaction of appropriate precursors under controlled conditionsThe reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its dihydrochloride form.

Chemical Reactions Analysis

Types of Reactions

6-Amino-5,6,7,8-tetrahydro-2H-cinnolin-3-one;dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

6-Amino-5,6,7,8-tetrahydro-2H-cinnolin-3-one;dihydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 6-Amino-5,6,7,8-tetrahydro-2H-cinnolin-3-one;dihydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 6-Amino-5,6,7,8-tetrahydro-2H-cinnolin-3-one;dihydrochloride include:

  • 5,6,7,8-tetrahydro-2H-cinnolin-3-one
  • 6-amino-7-hydroxy-4,5,6,7-tetrahydro-imidazo4,5,1-j-k-benzazepin-2-(1H)-one .

Uniqueness

What sets this compound apart from similar compounds is its unique combination of structural features and reactivity. This makes it particularly valuable in research and industrial applications where specific chemical properties are required.

Properties

IUPAC Name

6-amino-5,6,7,8-tetrahydro-2H-cinnolin-3-one;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O.2ClH/c9-6-1-2-7-5(3-6)4-8(12)11-10-7;;/h4,6H,1-3,9H2,(H,11,12);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRDKCGYBILTXKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NNC(=O)C=C2CC1N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2309464-23-9
Record name 6-amino-2,3,5,6,7,8-hexahydrocinnolin-3-one dihydrochloride
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